Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
Brand Name: Vulcanchem
CAS No.: 329699-28-7
VCID: VC4319843
InChI: InChI=1S/C13H20N4O3S2/c1-2-20-11(19)9-21-13-16-15-12(22-13)14-10(18)8-17-6-4-3-5-7-17/h2-9H2,1H3,(H,14,15,18)
SMILES: CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCCCC2
Molecular Formula: C13H20N4O3S2
Molecular Weight: 344.45

Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

CAS No.: 329699-28-7

Cat. No.: VC4319843

Molecular Formula: C13H20N4O3S2

Molecular Weight: 344.45

* For research use only. Not for human or veterinary use.

Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate - 329699-28-7

Specification

CAS No. 329699-28-7
Molecular Formula C13H20N4O3S2
Molecular Weight 344.45
IUPAC Name ethyl 2-[[5-[(2-piperidin-1-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C13H20N4O3S2/c1-2-20-11(19)9-21-13-16-15-12(22-13)14-10(18)8-17-6-4-3-5-7-17/h2-9H2,1H3,(H,14,15,18)
Standard InChI Key OSPVRYKVBDDQQO-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 2 of the thiadiazole ring, a sulfanyl acetate group (SCH2COOEt-S-CH_2-COOEt) is attached, while position 5 is substituted with a piperidinoacetyl amine moiety (NHCOCH2N(C5H10)-NH-CO-CH_2-N(C_5H_{10})) . This configuration enhances its solubility in organic solvents and potential bioavailability.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC13H20N4O3S2C_{13}H_{20}N_4O_3S_2
Molecular Weight344.45 g/mol
Density1.42 g/cm³ (estimated)
Boiling Point520–525°C (predicted)
LogP (Partition Coefficient)1.8 (calculated)

The compound’s moderate lipophilicity (LogP ≈ 1.8) suggests balanced membrane permeability, a critical factor in drug design .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Thiadiazole Core: Cyclization of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl3POCl_3) .

  • Introduction of the Piperidinoacetyl Group: Acylation of the 5-amino group on the thiadiazole ring using 2-piperidinoacetyl chloride under basic conditions .

  • Sulfanyl Acetate Functionalization: Reaction of the thiol group at position 2 with ethyl chloroacetate in acetone with potassium carbonate as a base .

A representative reaction scheme is:

Thiosemicarbazide+R-COOHPOCl35-Amino-1,3,4-thiadiazole2-Piperidinoacetyl ChlorideIntermediateEthyl ChloroacetateFinal Product\text{Thiosemicarbazide} + \text{R-COOH} \xrightarrow{POCl_3} \text{5-Amino-1,3,4-thiadiazole} \xrightarrow{\text{2-Piperidinoacetyl Chloride}} \text{Intermediate} \xrightarrow{\text{Ethyl Chloroacetate}} \text{Final Product}

Optimization Challenges

Yield optimization is hindered by the sensitivity of the thiadiazole ring to hydrolysis and the steric bulk of the piperidino group, which may impede acylation efficiency . Purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Applications in Drug Development

Lead Compound Optimization

The compound serves as a scaffold for developing:

  • Kinase Inhibitors: The piperidine moiety mimics ATP-binding motifs in kinases .

  • Antimetabolites: Thiadiazoles interfere with folate synthesis in pathogens .

Comparative Analysis with Related Derivatives

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetateC8H11N3O3S2C_8H_{11}N_3O_3S_2Lacks piperidino group; simpler structureModerate antimicrobial
Ethyl 2-{[5-(4-phenylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl}sulfanyl acetateC18H23N5O3S2C_{18}H_{23}N_5O_3S_2Bulkier aromatic substitutionEnhanced CNS activity
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetateC6H9N3O2SC_6H_9N_3O_2SUnsubstituted amine at position 5Weak cytotoxicity

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